Cas no 14133-23-4 (2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one)

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a phenyl group at the 3-position and a mercapto group at the 2-position. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for biologically active molecules. The presence of the mercapto group enhances its versatility in nucleophilic substitution and metal coordination reactions, while the fused pyrimidine ring system contributes to its stability and potential as a scaffold for drug discovery. Its well-defined molecular architecture makes it a valuable intermediate in synthetic organic chemistry.
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one structure
14133-23-4 structure
商品名:2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
CAS番号:14133-23-4
MF:C13H9N3OS
メガワット:255.29506
CID:120175
PubChem ID:13194096

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
    • 3-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
    • Pyrido[2,3-d]pyrimidin-4(1H)-one,2,3-dihydro-3-phenyl-2-thioxo-
    • 3-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(3H)-one
    • SCHEMBL9385552
    • Z55664353
    • 3-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
    • 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
    • CHEMBL1927732
    • AKOS001354687
    • AKOS016874068
    • EN300-26511
    • 14133-23-4
    • DTXSID30526263
    • 3-phenyl-2-sulfanylidene-2H,3H,4H,8H-pyrido[2,3-d]pyrimidin-4-one
    • BDBM50463613
    • 3-phenyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one
    • 3-phenyl-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidin-4-one
    • Propyl (3,4-dichlorophenyl)carbamodithioate
    • MDL: MFCD08691364
    • インチ: InChI=1S/C13H9N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-8H,(H,14,15,18)
    • InChIKey: ZWIFJDMIIROEBY-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(NC(=S)N1C3=CC=CC=C3)N=CC=C2

計算された属性

  • せいみつぶんしりょう: 255.04677
  • どういたいしつりょう: 255.04663309g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 77.3Ų

じっけんとくせい

  • 密度みつど: 1.398
  • ふってん: 441.965°C at 760 mmHg
  • フラッシュポイント: 221.093°C
  • 屈折率: 1.732
  • PSA: 45.23

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P001GPA-500mg
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
500mg
$386.00 2023-12-21
1PlusChem
1P001GPA-100mg
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
100mg
$178.00 2023-12-21
1PlusChem
1P001GPA-1g
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
1g
$521.00 2023-12-21
1PlusChem
1P001GPA-2.5g
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
2.5g
$960.00 2023-12-21
1PlusChem
1P001GPA-10g
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
10g
$2031.00 2023-12-21
1PlusChem
1P001GPA-50mg
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
50mg
$140.00 2023-12-21
1PlusChem
1P001GPA-250mg
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
250mg
$231.00 2023-12-21
1PlusChem
1P001GPA-5g
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
14133-23-4 98%
5g
$1391.00 2023-12-21

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one 関連文献

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-oneに関する追加情報

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS No: 14133-23-4)

The compound 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, identified by the CAS registry number 14133-23-4, is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of pyrido[2,3-d]pyrimidinones, which are known for their unique structural features and diverse biological activities. Recent advancements in synthetic methodologies and computational modeling have enhanced our understanding of its properties, making it a subject of intense research interest.

The molecular structure of 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is characterized by a fused pyridopyrimidine ring system with a mercapto group (-SH) at position 2 and a phenyl substituent at position 3. This arrangement imparts the molecule with unique electronic properties and reactivity, which are pivotal in determining its applications in drug design and materials science. The presence of the mercapto group introduces nucleophilic character, while the phenyl substituent enhances aromaticity and stability.

Recent studies have highlighted the role of 14133-23-4 in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate key enzymes involved in inflammatory pathways. Additionally, the compound has shown promise in anticancer drug development due to its ability to inhibit specific oncogenic targets.

In the realm of materials science, 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been investigated for its application in organic electronics. Its conjugated system facilitates electron delocalization, making it a candidate for use in organic semiconductors and optoelectronic devices. Recent breakthroughs in this area have demonstrated improved charge transport properties when this compound is incorporated into polymer blends.

The synthesis of 14133-23-4 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the production process. These methods not only enhance efficiency but also reduce environmental impact, aligning with current trends toward sustainable chemical synthesis.

From an analytical standpoint, modern spectroscopic techniques like NMR and mass spectrometry have been instrumental in confirming the structure and purity of 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. These tools provide critical insights into molecular conformation and intermolecular interactions, which are essential for understanding its behavior in different chemical environments.

In conclusion, 14133-23-4, or 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, stands out as a versatile compound with multifaceted applications across various scientific domains. Its unique structural attributes and reactivity make it an invaluable tool for researchers striving to push the boundaries of chemical innovation.

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